An In-depth Technical Guide to 5-Propargylamino-ddCTP: Structure, Properties, and Applications
An In-depth Technical Guide to 5-Propargylamino-ddCTP: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxycytidine-5'-triphosphate (5-Propargylamino-ddCTP), a critical nucleotide analog for researchers, scientists, and professionals in drug development. This document details its structure, physicochemical properties, and its applications in molecular biology, particularly in DNA sequencing and labeling.
Molecular Structure and Properties
5-Propargylamino-ddCTP is a synthetic analog of the natural deoxycytidine triphosphate (dCTP). Its structure is characterized by the presence of a propargylamino group attached to the 5th position of the cytosine base and the absence of hydroxyl groups at both the 2' and 3' positions of the deoxyribose sugar. This 2',3'-dideoxy modification is crucial as it acts as a chain terminator in DNA synthesis, a property exploited in Sanger sequencing. The propargylamino linker provides a reactive alkyne group, enabling the covalent attachment of various reporter molecules, such as fluorescent dyes, without significantly compromising its incorporation by DNA polymerases.
Physicochemical Properties
The physicochemical properties of the core 5-Propargylamino-ddCTP molecule are summarized in the table below. It is important to note that this molecule is often supplied as a salt (e.g., trisodium (B8492382) salt) in solution to improve stability.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₄O₁₂P₃ (free acid) | [2] |
| Molecular Weight | 504.22 g/mol (free acid) | [2] |
| Exact Mass | 504.02 g/mol (free acid) | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Spectroscopic Properties | λmax: 294 nm, ε: 9.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [2] |
| Storage Conditions | Store at -20 °C. Short-term exposure to ambient temperature is possible. | [2] |
| Shelf Life | 12 months from date of delivery under proper storage conditions. | [2] |
Properties of Fluorescently Labeled 5-Propargylamino-ddCTP Derivatives
The true utility of 5-Propargylamino-ddCTP lies in its ability to be conjugated with a wide array of fluorescent dyes. These dye-labeled terminators are instrumental in modern automated DNA sequencing and other fluorescence-based detection methods. The properties of several common dye conjugates are presented below.
| Derivative | Molecular Formula (free acid) | Molecular Weight ( g/mol , free acid) | λexc (nm) | λem (nm) | ε (L mmol⁻¹ cm⁻¹) | Color of Solution | Reference |
| 5-Propargylamino-ddCTP-Cy3 | C₄₃H₅₅N₆O₁₉P₃S₂ | 1116.98 | 550 | 570 | 150.0 | Pink | [3] |
| 5-Propargylamino-ddCTP-Cy5 | C₄₅H₅₇N₆O₁₉P₃S₂ | 1143.01 | 649 | 670 | 250.0 | Blue | [4] |
| 5-Propargylamino-ddCTP-ATTO-488 | C₃₇H₄₀N₇O₂₁P₃S₂ | 1075.80 | 500 | 520 | 90.0 | Yellow | [5] |
| 5-Propargylamino-ddCTP-ATTO-680 | C₃₉H₄₈N₇O₁₇P₃S | 1011.83 | 681 | 698 | 125.0 | Blue | [6] |
| 5-Propargylamino-ddCTP-6-FAM | C₃₃H₂₉N₄O₁₈P₃ | 862.53 | 492 | 517 | 83.0 | Yellow | [7] |
| 5-Propargylamino-ddCTP-BHQ-10 | C₃₅H₄₀N₉O₁₉P₃S₂ | 1047.79 | 516 (λmax) | N/A | 28.7 | Dark Red | [8] |
Synthesis and Experimental Protocols
Synthesis of 5-Propargylamino-ddCTP
The synthesis of 5-Propargylamino-ddCTP is a multi-step process that begins with the modification of the cytidine (B196190) nucleoside, followed by triphosphorylation. While specific, detailed protocols are often proprietary, the general synthetic strategy can be outlined as follows:
Experimental Protocol Outline:
-
Sonogashira Coupling: 5-iodo-2',3'-dideoxycytidine is coupled with an N-protected propargylamine (B41283) (e.g., N-propargyltrifluoroacetamide) in the presence of a palladium catalyst to form the carbon-carbon bond at the 5-position of the cytosine ring.
-
Deprotection: The protecting group on the propargylamino linker is removed to yield 5-propargylamino-2',3'-dideoxycytidine.
-
Triphosphorylation: The 5'-hydroxyl group of the modified nucleoside is triphosphorylated. This can be achieved through chemical methods, such as the Yoshikawa procedure using phosphorus oxychloride (POCl₃), or through enzymatic methods involving a series of kinases.
-
Purification: The final product is purified using chromatographic techniques, such as ion-exchange and reverse-phase high-performance liquid chromatography (HPLC).
Protocol for Dye Labeling
The terminal alkyne of the propargylamino group can be readily coupled to an azide-modified fluorescent dye via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
General Experimental Protocol:
-
Reaction Setup: 5-Propargylamino-ddCTP and the azide-modified dye are dissolved in an appropriate buffer (e.g., phosphate (B84403) buffer).
-
Catalyst Preparation: A fresh solution of the copper(I) catalyst is prepared. This is often done in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand (e.g., THPTA) is typically included to improve reaction efficiency and prevent catalyst degradation.
-
Reaction: The catalyst solution is added to the mixture of the nucleotide and the dye. The reaction is allowed to proceed at room temperature, typically for 1-4 hours.
-
Purification: The resulting dye-labeled terminator is purified by HPLC.
Protocol for Sanger DNA Sequencing using Dye-Labeled Terminators
Dye-labeled 5-Propargylamino-ddCTP is a key component of modern Sanger sequencing kits. The following is a generalized protocol for cycle sequencing.
Materials:
-
DNA template
-
Sequencing primer
-
DNA polymerase (e.g., a modified Taq polymerase)
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
A set of four dye-labeled dideoxynucleoside triphosphates (e.g., including a 5-Propargylamino-ddCTP conjugate)
-
Sequencing buffer
-
Thermal cycler
-
Capillary electrophoresis DNA sequencer
Experimental Protocol:
-
Reaction Mix Preparation: For each sequencing reaction, a master mix is prepared containing the sequencing buffer, dNTPs, one of the four dye-labeled ddNTPs, and the DNA polymerase.
-
Template and Primer Addition: The DNA template and sequencing primer are added to four separate reaction tubes, each containing one of the four ddNTP master mixes.
-
Cycle Sequencing: The reactions are placed in a thermal cycler and subjected to repeated cycles of denaturation, annealing, and extension, typically for 25-35 cycles.
-
Denaturation: ~96 °C for 10-30 seconds
-
Annealing: ~50-60 °C for 5-15 seconds
-
Extension: ~60 °C for 1-4 minutes
-
-
Purification of Extension Products: The sequencing reactions are purified to remove unincorporated dye-labeled ddNTPs, dNTPs, and salts. This can be achieved by ethanol (B145695) precipitation, spin-column purification, or enzymatic cleanup.
-
Capillary Electrophoresis: The purified extension products are resuspended in a formamide-based loading buffer, denatured, and loaded onto a capillary electrophoresis DNA sequencer. The fragments are separated by size, and the fluorescent dye on the terminating nucleotide is excited by a laser. The emitted fluorescence is captured by a detector, and the sequence is computationally determined.
Applications
The primary application of 5-Propargylamino-ddCTP and its derivatives is in nucleic acid analysis.
-
DNA Sequencing: As detailed above, dye-labeled 5-Propargylamino-ddCTP is a cornerstone of the Sanger sequencing method, enabling the high-throughput determination of DNA sequences.[1]
-
Nucleic Acid Labeling: The propargyl group allows for the incorporation of this nucleotide into DNA, which can then be labeled with a variety of molecules (e.g., biotin, quenchers, other reporter molecules) for use in applications such as:
-
Fluorescence in situ hybridization (FISH)
-
Microarray analysis
-
Single-nucleotide polymorphism (SNP) genotyping.
-
Conclusion
5-Propargylamino-ddCTP is a versatile and indispensable tool in modern molecular biology. Its unique structure, combining a chain-terminating dideoxy sugar with a modifiable propargylamino linker, has been fundamental to the advancement of automated DNA sequencing and a wide range of fluorescence-based nucleic acid detection techniques. This guide provides the core knowledge required for researchers and scientists to effectively understand and utilize this important nucleotide analog in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]
- 4. 5-Propargylamino-dCTP - Solid, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 5. 5-Propargylamino-dCTP-XX-Cy3, 5-Propargylamino-dCTP - Jena Bioscience [jenabioscience.com]
- 6. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]
- 7. 5-Propargylamino-ddCTP-Cy5, 5-Propargylamino-ddCTP - Jena Bioscience [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
